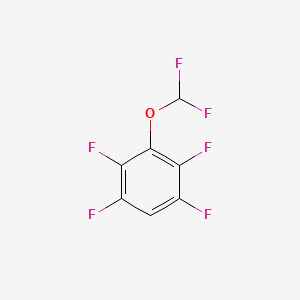

3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene

Description

3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with four fluorine atoms and a difluoromethoxy (-OCF₂H) group at the 3-position. This structure imparts strong electron-withdrawing properties, making it relevant in pharmaceutical and agrochemical synthesis, where fluorinated intermediates enhance stability and bioavailability .

Properties

IUPAC Name |

3-(difluoromethoxy)-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6O/c8-2-1-3(9)5(11)6(4(2)10)14-7(12)13/h1,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLWJPITZPRIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene typically involves the introduction of difluoromethoxy and tetrafluoro groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a tetrafluorobenzene derivative, using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the benzene ring. The reaction conditions are optimized to ensure high yield and purity, often involving the use of non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction Reactions: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Reagents: Such as difluoromethylation reagents for introducing difluoromethoxy groups.

Nucleophilic Reagents: For substitution reactions on the benzene ring.

Radical Initiators: For radical difluoromethylation processes.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

While the exact compound "3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene" is not widely documented, research on fluorinated compounds, difluoromethoxy and trifluoromethoxy compounds, and related chemical structures can provide insights into its potential applications.

Scientific Research Applications

- Chemistry Fluorinated compounds, including those with difluoromethoxy groups, serve as building blocks in synthesizing complex fluorinated molecules. Their unique reactivity is valuable for developing new synthetic methodologies.

- Biology Fluorinated compounds are utilized in biological studies to investigate enzyme-substrate interactions and metabolic pathways. The presence of fluorine atoms can enhance a compound's stability and bioavailability. A rapid screening method has been developed to find new organofluoride biodegradation, monitoring chemical, enzymatic, and whole-cell biodegradation .

- Medicine Fluorinated aromatic compounds are explored for their potential as pharmaceutical agents due to their enhanced pharmacokinetic properties and increased binding affinity to biological targets. The incorporation of trifluoromethoxy (OCF3) and difluoromethoxy (OCF2H) groups into organic molecules is a desirable approach in medicinal chemistry and drug discovery to alter the properties of a parent compound . For instance, introducing fluorine into bioactive molecules can lead to significant changes in their chemical, physical, and biological properties .

- Industry Fluorinated compounds are used in producing advanced materials like fluorinated polymers and coatings, with applications in electronics, aerospace, and other high-tech industries.

Impact of Fluorine Substitution

- The introduction of fluorine atoms into organic molecules can modify their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity .

- Difluoromethoxy groups can impact a molecule's lipophilicity and serve as hydrogen bond donors, enriching molecular interactions within binding pockets .

- Fluorine substituents can fine-tune a compound's in vivo adsorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Case Studies and Examples

- Fluorinated Benzimidazoles: Fluoroalkoxy-substituted benzimidazoles have a protective action on the stomach .

- PDE4D Inhibitors: The replacement of a 3-methoxy group with a 3-difluoromethoxy moiety in phosphodiesterase type 4D (PDE4D) inhibitors can result in improved pharmacokinetic profiles .

- Environmental Bioremediation: A compound with four fluorine substituents, 4-fluorobenzotrifluoride, was shown to undergo defluorination to the greatest extent . The mechanism of its defluorination revealed a latent microbial propensity to defluorinate trifluoromethylphenyl groups, a moiety that is commonly incorporated into numerous pharmaceutical and agricultural chemicals .

Defluorination

- Organofluorine compounds release fluoride anions during biodegradation, which can be detected to monitor defluorination reactions .

- Environmental bioremediation methods are being sought because a number of organofluorine chemicals are considered to be persistent and toxic environmental pollutants, but few bacteria biodegrade fluorinated chemicals .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets. Additionally, the presence of multiple fluorine atoms can affect the compound’s electronic properties, leading to unique reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 1,2,4,5-Tetrafluorobenzene (CAS 327-54-8)

- Structure : Four fluorine atoms at positions 1, 2, 4, and 5.

- Molecular Formula : C₆H₂F₄

- Properties : Boiling point = 90°C, density = 1.344 g/mL, melting point = 4°C .

- Reactivity : High electron deficiency due to fluorine substituents, facilitating nucleophilic aromatic substitution (e.g., reactions with amines or alkoxides) .

- Applications : Pharmaceutical intermediate .

b. 1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene (CAS 362-56-1)

- Structure : Methoxy (-OCH₃) groups at positions 3 and 6, with fluorines at 1, 2, 4, 5.

- Molecular Formula : C₈H₆F₄O₂

- Properties : Molecular weight = 210.13 g/mol .

- Reactivity : Methoxy groups are electron-donating via resonance, reducing ring electron deficiency compared to fluorinated derivatives. This alters regioselectivity in substitution reactions.

c. 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene (CAS 651-80-9)

- Structure : Trifluoromethyl (-CF₃) group at position 3.

- Molecular Formula : C₇H₃F₇

- Properties : Molecular weight = 220.09 g/mol .

- Reactivity : -CF₃ is a stronger electron-withdrawing group than -OCF₂H, further deactivating the ring and directing electrophiles to specific positions.

d. 1,2,4,5-Tetrafluoro-3,6-diiodobenzene (CAS 392-57-4)

- Structure : Iodine substituents at positions 3 and 6.

- Molecular Formula : C₆F₄I₂

- Properties : Higher molecular weight (377.87 g/mol) due to iodine .

- Reactivity : Iodine’s polarizability enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties Comparison

*Estimated based on molecular formula C₇H₃F₆O.

Biological Activity

3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene is an organic compound notable for its unique chemical structure, which includes both difluoromethoxy and tetrafluoro substituents on a benzene ring. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biological systems.

- Chemical Formula : CHFO

- CAS Number : 155466-60-7

- Molecular Weight : 192.09 g/mol

The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it a valuable candidate for further biological investigation.

The biological activity of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group can enhance hydrogen bonding capabilities, potentially increasing binding affinity to biological targets. Additionally, the electron-withdrawing nature of the fluorine atoms may influence the compound's metabolic pathways and interactions within cellular environments .

Potential Applications

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors. The unique electronic properties of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene may allow it to inhibit specific metabolic enzymes effectively.

- Receptor Binding : The compound has been explored for its potential to bind to various receptors, which could lead to physiological effects relevant in pharmacology and toxicology .

- Drug Development : Its structural properties make it a candidate for the design of pharmaceuticals with enhanced metabolic stability and bioavailability .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| 3-(Difluoromethoxy)benzenesulfonyl chloride | 1417566-62-1 | Enzyme interaction | Similar fluorinated structure enhances reactivity |

| 3-(Difluoromethoxy)benzaldehyde | 19760669 | Potential receptor binding | Investigated for pharmacological properties |

| Difluoromethoxylated Ketones | - | Enzyme inhibition potential | Related to metabolic pathways |

This table illustrates how 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene compares to other fluorinated compounds in terms of biological activity and potential applications.

Study on Enzyme Interaction

A study focused on the enzyme inhibition potential of fluorinated compounds revealed that structurally similar compounds could significantly alter enzyme activity. The findings suggest that 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene may exhibit similar inhibitory effects on specific metabolic enzymes .

Pharmacological Investigations

Research has also explored the pharmacokinetic properties of fluorinated aromatic compounds. These studies indicate that the incorporation of fluorine can enhance binding affinity and stability within biological systems. Specifically, compounds like 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene are being considered for their potential roles in drug development targeting various diseases .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene?

The synthesis typically involves multi-step fluorination and functionalization. A key intermediate is 1-(bromomethyl)-2-(difluoromethoxy)benzene, which can undergo nucleophilic aromatic substitution (SNAr) with fluorinating agents. For example, anhydrous potassium carbonate in acetonitrile under reflux facilitates the introduction of fluorine atoms at specific positions . Precursor compounds like 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1) may serve as starting materials for introducing the difluoromethoxy group via protection/deprotection strategies .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Combined analytical techniques are essential:

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns, while NMR resolves proton environments near the difluoromethoxy group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular weight and detect isotopic patterns (e.g., for deuterated analogs like 3,5-Difluorobenzoic-d3 acid) .

- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Derived from structural analogs like 1,2,4,5-tetrafluorobenzene (CAS 327-54-8), key properties include:

Advanced Research Questions

Q. How does the electron-withdrawing nature of the difluoromethoxy group influence aromatic reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCFH) enhances electron deficiency in the benzene ring, facilitating SNAr reactions but hindering traditional Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies using density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) reveal reduced electron density at meta and para positions, directing electrophilic substitutions . Comparative studies with methoxy or trifluoromethoxy analogs (e.g., 2,3,5,6-tetrafluoroanisole, CAS 2324-98-3) highlight distinct regioselectivity patterns .

Q. What strategies mitigate regioselective challenges during polyfluorination?

Controlled fluorination requires:

- Temperature Gradients : Stepwise fluorination at -78°C minimizes over-substitution, as seen in oxalyl chloride-mediated reactions .

- Protecting Groups : Temporary protection of reactive sites (e.g., using boronic esters or silyl groups) ensures selective fluorine introduction. For example, 1,4-bis(trimethylsilyl)tetrafluorobenzene (CAS 16956-91-5) acts as a masked intermediate for subsequent functionalization .

Q. How can computational modeling predict the compound’s behavior in biological or catalytic systems?

Molecular dynamics (MD) simulations and docking studies using software like Gaussian or GAMESS assess interactions with enzymes or receptors. For instance, the difluoromethoxy group’s conformational flexibility (vs. rigid trifluoromethyl groups) may impact binding affinity in drug analogs . DFT-derived electrostatic potential maps further quantify charge distribution for reactivity predictions .

Q. What are the implications of isotopic labeling (e.g., deuterium) in mechanistic studies?

Deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid, CAS 1219798-70-5) enable tracking of reaction pathways via kinetic isotope effects (KIE). This is critical for elucidating mechanisms in reductive defluorination or metabolic degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for fluorinated benzene derivatives: How to address them?

Variations arise from measurement techniques (e.g., DSC vs. distillation) and purity levels. Researchers should cross-reference data from certified standards (e.g., NIST) and validate via replicate experiments. For example, 1,2,4,5-tetrafluorobenzene’s boiling point is documented as 89–91°C in pure form, but impurities from synthesis (e.g., residual iodides in CAS 392-57-4) can alter observed values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.